6-Phenylpicolinaldehyde: A Technical Guide for Researchers
6-Phenylpicolinaldehyde: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Synthetic Strategies of a Promising Heterocyclic Aldehyde
Abstract
6-Phenylpicolinaldehyde, a substituted pyridine derivative, stands as a molecule of significant interest for researchers in synthetic and medicinal chemistry. Its unique structure, incorporating a phenyl group on the pyridine ring adjacent to a reactive aldehyde, presents a versatile scaffold for the development of novel compounds. This technical guide provides a comprehensive overview of the known chemical and physical properties of 6-Phenylpicolinaldehyde, outlines plausible synthetic methodologies, and discusses its potential applications in drug discovery based on the activities of structurally related compounds. While detailed experimental data remains limited in publicly accessible literature, this document serves as a foundational resource for scientists and drug development professionals.
Chemical Structure and Properties
6-Phenylpicolinaldehyde, systematically named 6-phenylpyridine-2-carbaldehyde, is an organic compound with the chemical formula C₁₂H₉NO.[1] The molecule features a pyridine ring substituted at the 2-position with an aldehyde group and at the 6-position with a phenyl group.
The key physicochemical properties of 6-Phenylpicolinaldehyde are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | 6-phenylpyridine-2-carbaldehyde | [1] |
| Synonyms | 6-Phenylpicolinaldehyde, 6-Phenylpyridine-2-carboxaldehyde | [1] |
| CAS Number | 157402-44-3 | |
| Molecular Formula | C₁₂H₉NO | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
| Appearance | Solid-Liquid Mixture | |
| Melting Point | 85-90 °C | |
| Boiling Point | 326.0 ± 30.0 °C at 760 mmHg | |
| Density | 1.147 g/cm³ | [1] |
| Flash Point | 159 °C | |
| SMILES | O=Cc1cccc(n1)c2ccccc2 | [1] |
Synthesis and Reactivity
Proposed Synthetic Pathways
Two primary strategies for the synthesis of 6-Phenylpicolinaldehyde are the Suzuki-Miyaura cross-coupling reaction and the oxidation of a corresponding alcohol precursor.
2.1.1. Suzuki-Miyaura Cross-Coupling
This approach would likely involve the palladium-catalyzed coupling of a 6-halopicolinaldehyde (e.g., 6-bromo- or 6-chloropicolinaldehyde) with phenylboronic acid. The general workflow for this reaction is depicted in the diagram below.
Experimental Protocol (General, not specific to 6-Phenylpicolinaldehyde):
A general procedure for a Suzuki-Miyaura coupling reaction would involve:
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Inert Atmosphere: The reaction vessel is purged with an inert gas (e.g., argon or nitrogen).
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Reagent Addition: The 6-halopicolinaldehyde, phenylboronic acid, palladium catalyst, and base are added to a suitable solvent.
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Heating: The reaction mixture is heated to a temperature appropriate for the chosen catalyst and solvent system, typically between 80-120 °C.
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Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
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Purification: The crude product is purified, typically by column chromatography, to yield the pure 6-Phenylpicolinaldehyde.
2.1.2. Oxidation of (6-phenylpyridin-2-yl)methanol
An alternative synthetic route involves the oxidation of the corresponding alcohol, (6-phenylpyridin-2-yl)methanol. This precursor could be synthesized via a Grignard reaction between 2-bromo-6-phenylpyridine and formaldehyde, or by the reduction of a corresponding carboxylic acid or ester. The oxidation step can be achieved using a variety of mild oxidizing agents.
Experimental Protocol (General, not specific to 6-Phenylpicolinaldehyde):
A general procedure for the oxidation of an alcohol to an aldehyde would involve:
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Dissolution: The starting alcohol, (6-phenylpyridin-2-yl)methanol, is dissolved in a suitable organic solvent (e.g., dichloromethane, acetone).
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Addition of Oxidant: A mild oxidizing agent such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Dess-Martin periodinane (DMP) is added to the solution.
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Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.
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Work-up: Once the starting material is consumed, the reaction mixture is filtered to remove the oxidant and any byproducts.
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Purification: The filtrate is concentrated, and the resulting crude product is purified by column chromatography.
Chemical Reactivity
The aldehyde functional group in 6-Phenylpicolinaldehyde is expected to undergo typical reactions of aldehydes, such as:
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Oxidation to the corresponding carboxylic acid (6-phenylpicolinic acid).
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Reduction to the corresponding alcohol ((6-phenylpyridin-2-yl)methanol).
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Nucleophilic addition reactions , including the formation of imines, cyanohydrins, and acetals.
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Wittig reaction to form alkenes.
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Reductive amination to form substituted amines.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the protons of the pyridine ring, and the protons of the phenyl ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde-H | 9.5 - 10.5 | Singlet (s) | 1H |
| Pyridine-H (positions 3, 4, 5) | 7.5 - 8.5 | Multiplet (m) or distinct doublets/triplets | 3H |
| Phenyl-H (ortho, meta, para) | 7.2 - 8.0 | Multiplet (m) | 5H |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon at a significantly downfield chemical shift.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 190 - 200 |
| Pyridine & Phenyl Carbons | 120 - 160 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 6-Phenylpicolinaldehyde is expected to show characteristic absorption bands for the aldehyde and aromatic functionalities.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| C=O (aldehyde) | Stretch | 1690 - 1740 (strong) |
| C-H (aldehyde) | Stretch | 2720 - 2820 (two weak bands) |
| C=C and C=N (aromatic) | Stretch | 1450 - 1600 |
| C-H (aromatic) | Stretch | > 3000 |
Mass Spectrometry (Predicted)
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to the molecular weight of the compound (183.21).
Potential Applications in Drug Discovery and Medicinal Chemistry
While there is no direct research on the biological activity of 6-Phenylpicolinaldehyde, the 6-phenylpyridine scaffold is present in a number of compounds with interesting pharmacological properties. For instance, derivatives of 6-phenylnicotinohydrazide have been investigated for their antitubercular and antimicrobial activities.[2][3] This suggests that 6-Phenylpicolinaldehyde could serve as a valuable starting material or intermediate for the synthesis of novel therapeutic agents.
The aldehyde group provides a convenient handle for chemical modifications, allowing for the introduction of various pharmacophores through reactions such as reductive amination or condensation. This could lead to the generation of libraries of compounds for screening against various biological targets.
Conclusion
6-Phenylpicolinaldehyde is a heterocyclic aldehyde with a chemical structure that makes it an attractive building block for synthetic and medicinal chemists. While detailed experimental data is not widely published, its physicochemical properties are known, and its synthesis can be approached through well-established synthetic methodologies. The potential for this compound to serve as a precursor to biologically active molecules warrants further investigation by the research community. This guide provides a foundational understanding of 6-Phenylpicolinaldehyde to aid in such future explorations.
